An In-depth Technical Guide to Bicyclo[4.2.0]octa-1,3,5-trien-7-amine: A Versatile Scaffold in Contemporary Drug Discovery
An In-depth Technical Guide to Bicyclo[4.2.0]octa-1,3,5-trien-7-amine: A Versatile Scaffold in Contemporary Drug Discovery
Introduction: The Emergence of Benzocyclobutene Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the identification of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets – is a cornerstone of efficient therapeutic development. The benzocyclobutene (BCB) moiety has emerged as one such scaffold, prized for its unique structural and reactive properties.[1] This strained bicyclic system is not only a key component in a range of bioactive natural products but is also found in clinically approved pharmaceuticals, such as the antianginal agent Ivabradine.[2] The inherent ring strain of the cyclobutane fused to the aromatic ring imparts a unique three-dimensional architecture and a propensity for controlled ring-opening reactions, making it a versatile synthon for the construction of complex molecular architectures.[3]
This guide focuses on a pivotal member of this class: Bicyclo[4.2.0]octa-1,3,5-trien-7-amine (CAS Number: 61599-85-7). While research into the specific biological activities of this parent amine is still nascent, its significance lies in its role as a crucial building block for a diverse array of pharmacologically active molecules.[1][4] From potent serotonergic agents to novel anesthetics, the derivatives of this compound have shown considerable promise.[5][6] This document will provide a comprehensive overview of its chemical properties, a detailed representative synthesis, and an exploration of its current and potential applications in drug discovery, offering a technical resource for researchers, scientists, and drug development professionals.
Physicochemical Properties and Structural Attributes
Bicyclo[4.2.0]octa-1,3,5-trien-7-amine is a bicyclic organic compound with the molecular formula C₈H₉N.[7] Its structure features a benzene ring fused to a four-membered cyclobutane ring, with an amine group attached at the 7-position.[7] This unique arrangement of atoms confers distinct chemical and physical properties that are central to its utility in synthesis.
| Property | Value | Source |
| Molecular Formula | C₈H₉N | [7] |
| Molecular Weight | 119.16 g/mol | [7] |
| CAS Number | 61599-85-7 | [7] |
| IUPAC Name | bicyclo[4.2.0]octa-1,3,5-trien-7-amine | [7] |
| Synonyms | 1-aminobenzocyclobutene | [7] |
| Appearance | Neat | [8] |
The reactivity of the benzocyclobutene core is dominated by the strained cyclobutane ring. Upon heating, benzocyclobutenes can undergo a conrotatory ring-opening to form highly reactive ortho-xylylene intermediates.[3] This transformation allows for a variety of subsequent cycloaddition reactions, providing a powerful tool for the construction of complex polycyclic systems.[3] The presence of the amine group on the cyclobutane ring offers a versatile handle for further functionalization through standard amine chemistries, such as acylation, alkylation, and sulfonylation, enabling the synthesis of large and diverse chemical libraries for screening.[1]
Synthesis of Benzocyclobutene Amines: A Representative Protocol
Experimental Protocol: Synthesis of a Representative Benzocyclobutene Amine
Step 1: Synthesis of 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one from 7,7-Diethoxy-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene
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In a round-bottom flask, dissolve 7,7-Diethoxy-3,4-dimethoxy-bicyclo[4.2.0]octa-1,3,5-triene (1.0 eq) in a 6:1 mixture of tetrahydrofuran (THF) and water.
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Stir the solution at room temperature.
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Add an 11N aqueous solution of hydrochloric acid (1.1 eq).
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Continue stirring at room temperature for 2 hours, monitoring the reaction by thin-layer chromatography (TLC).
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Upon completion, add water to the reaction mixture and extract the product with ethyl acetate (2 x 30 mL).
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Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one.
Step 2: Synthesis of 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile
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To a solution of potassium tert-butoxide (5.0 eq) in THF at 0°C under a nitrogen atmosphere, add a solution of tosylmethyl isocyanide (TosMIC, 2.3 eq) in THF over 20 minutes.
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Add methanol to the mixture and stir for 30 minutes at 0°C.
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Add a solution of the ketone from Step 1 in THF and allow the reaction to proceed.
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Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with ethyl acetate.
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Dry the combined organic layers over MgSO₄, filter, and concentrate to give the crude nitrile. Purify by column chromatography.
Step 3: Reduction to 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-amine hydrochloride
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To a solution of the nitrile from Step 2 (1.0 eq) in THF, add a 1M solution of borane-THF complex (1.0-1.2 eq) dropwise at room temperature with stirring.
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Allow the reaction to stir for 12 hours.
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Carefully add ethanol to quench the excess borane, and stir for an additional hour.
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Add a 3.3N solution of ethereal HCl dropwise to precipitate the hydrochloride salt.
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Collect the solid product by filtration, wash with cold ether, and dry under vacuum to yield the target amine hydrochloride.
Caption: Representative synthesis of a benzocyclobutene amine.
Applications in Drug Discovery and as a Research Tool
The true value of Bicyclo[4.2.0]octa-1,3,5-trien-7-amine lies in its potential as a versatile starting material for the synthesis of a wide range of biologically active compounds.
Serotonergic Agents
A notable application of the benzocyclobutene amine scaffold is in the development of potent and selective ligands for serotonin (5-HT) receptors. For instance, TCB-2, a derivative of 2C-B, incorporates a benzocyclobutene ring and is a highly potent 5-HT₂ₐ receptor agonist.[6] Such compounds are invaluable tools for studying the pharmacology of the serotonergic system and have potential therapeutic applications in psychiatric and neurological disorders. The amine functionality of the title compound provides a straightforward entry point for the synthesis of a variety of substituted phenethylamines with constrained conformations, a strategy often employed to enhance receptor affinity and selectivity.
General Anesthetics
Recent research has identified novel benzocyclobutene derivatives as promising general anesthetics.[5] A study published in the Journal of Medicinal Chemistry described a series of derivatives that exhibited potent anesthetic effects in mice, with an improved safety profile compared to existing agents.[5] The rigid benzocyclobutene core appears to be a key structural feature for this activity. Bicyclo[4.2.0]octa-1,3,5-trien-7-amine serves as an ideal precursor for the synthesis of analogs for structure-activity relationship (SAR) studies in this area.
Cardiovascular Drugs
As previously mentioned, the marketed drug Ivabradine contains a benzocyclobutene moiety.[2] While not a direct derivative of the title amine, the successful application of this scaffold in a cardiovascular drug highlights the potential for benzocyclobutene-containing compounds to interact with ion channels and other cardiac targets.
Proposed Pharmacological Evaluation Workflow
Given the limited publicly available biological data for Bicyclo[4.2.0]octa-1,3,5-trien-7-amine, a logical next step for researchers would be to subject it and its derivatives to a systematic pharmacological screening cascade. Based on the known activities of its analogs, a primary focus on central nervous system (CNS) targets, particularly serotonin receptors, would be a rational starting point.
Caption: Proposed workflow for pharmacological evaluation.
Step-by-Step Protocol for a Hypothetical Screening Cascade
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Primary Screening (Binding Affinity):
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Utilize a commercially available radioligand binding assay panel to determine the affinity of the compound for a wide range of CNS targets, with a focus on serotonin, dopamine, and adrenergic receptors.
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The objective is to identify initial "hits" that show significant displacement of a radiolabeled ligand from its target receptor.
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-
Secondary Screening (Functional Activity):
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For the most promising hits from the primary screen, perform functional assays to determine whether the compounds act as agonists, antagonists, or allosteric modulators.
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Examples of such assays include calcium flux assays for Gq-coupled receptors (like 5-HT₂ₐ) and cAMP assays for Gs- or Gi-coupled receptors.
-
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In Vivo Pharmacological Studies:
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For compounds demonstrating high potency and efficacy in functional assays, progress to in vivo studies in rodent models.
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For potential serotonergic psychedelics, the head-twitch response (HTR) in mice is a well-established behavioral proxy for 5-HT₂ₐ receptor agonism.[6]
-
For potential anesthetics, the loss of righting reflex (LORR) in mice is a standard assay.[5]
-
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Preliminary Safety and Toxicology:
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Early assessment of potential liabilities is crucial. In vitro assays to assess cytotoxicity (e.g., MTT assay) and off-target effects, such as inhibition of the hERG potassium channel (a key indicator of cardiotoxicity), should be conducted in parallel with efficacy studies.
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Safety and Handling
As a research chemical with limited toxicological data, Bicyclo[4.2.0]octa-1,3,5-trien-7-amine should be handled with appropriate care in a laboratory setting. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water. For a related compound, Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanol, the hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Similar precautions should be taken with the title amine.
Conclusion and Future Directions
Bicyclo[4.2.0]octa-1,3,5-trien-7-amine represents a foundational building block in the expanding field of benzocyclobutene-based medicinal chemistry. Its unique structural features and versatile reactivity make it an invaluable starting point for the synthesis of novel therapeutic agents. While the full pharmacological profile of the parent amine remains to be elucidated, the demonstrated activities of its derivatives in areas such as neuroscience and anesthesiology underscore the significant potential of this scaffold. Future research should focus on a more thorough investigation of the biological properties of the title compound itself, as well as the continued development of efficient and stereoselective synthetic routes to its derivatives. As our understanding of the structure-activity relationships of this fascinating class of molecules grows, so too will their impact on the development of new medicines.
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